Cas no 1260770-24-8 (1-(4-Iodophenyl)cyclobutanecarbonitrile)

1-(4-Iodophenyl)cyclobutanecarbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(4-Iodophenyl)cyclobutanecarbonitrile
- Cyclobutanecarbonitrile, 1-(4-iodophenyl)-
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- MDL: MFCD11036726
- インチ: 1S/C11H10IN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
- InChIKey: ZZVQZZFAQJLKSF-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(I)C=C2)(C#N)CCC1
1-(4-Iodophenyl)cyclobutanecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595956-1g |
1-(4-Iodophenyl)cyclobutane-1-carbonitrile |
1260770-24-8 | 98% | 1g |
¥5344.00 | 2024-08-09 | |
eNovation Chemicals LLC | D778573-1g |
1-(4-Iodophenyl)cyclobutanecarbonitrile |
1260770-24-8 | 95% | 1g |
$760 | 2025-02-19 | |
eNovation Chemicals LLC | D778573-1g |
1-(4-Iodophenyl)cyclobutanecarbonitrile |
1260770-24-8 | 95% | 1g |
$760 | 2025-02-21 | |
eNovation Chemicals LLC | D778573-1g |
1-(4-Iodophenyl)cyclobutanecarbonitrile |
1260770-24-8 | 95% | 1g |
$760 | 2024-07-20 |
1-(4-Iodophenyl)cyclobutanecarbonitrile 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
1-(4-Iodophenyl)cyclobutanecarbonitrileに関する追加情報
Introduction to 1-(4-Iodophenyl)cyclobutanecarbonitrile (CAS No. 1260770-24-8)
1-(4-Iodophenyl)cyclobutanecarbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1260770-24-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, featuring a cyclobutane ring substituted with a nitrile group and an iodophenyl moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the iodine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions, particularly in the development of novel bioactive molecules.
The 1-(4-Iodophenyl)cyclobutanecarbonitrile structure combines the rigidity of the cyclobutane ring with the electrophilic nature of the nitrile group, facilitating diverse chemical transformations. These attributes have positioned it as a key building block in medicinal chemistry, where it is employed to construct complex scaffolds for drug discovery. Recent advancements in synthetic methodologies have further highlighted its role in generating structurally diverse libraries for high-throughput screening, enabling the identification of potential therapeutic agents.
In the realm of pharmaceutical research, 1-(4-Iodophenyl)cyclobutanecarbonitrile has been utilized in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The iodine substituent allows for efficient palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl motifs prevalent in many drugs. For instance, studies have demonstrated its application in generating derivatives with inhibitory activity against tyrosine kinases, contributing to the development of next-generation anticancer therapies.
Moreover, the cyclobutanecarbonitrile moiety itself has been explored for its pharmacological properties. The nitrile group can undergo hydrolysis to form carboxylic acids or amidation reactions to yield amides, providing versatility in drug design. This adaptability has been leveraged in designing molecules with enhanced solubility or metabolic stability, crucial factors for drug efficacy and bioavailability. Researchers have also investigated its potential as a precursor for heterocyclic compounds, which are widely recognized for their biological activity.
The compound's relevance extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The iodine atom contributes to tunable electronic characteristics, allowing for fine-tuning of device performance. Additionally, its stability under various conditions makes it suitable for use in polymer chemistry, where it can be incorporated into high-performance materials with tailored properties.
Recent research has also explored the role of 1-(4-Iodophenyl)cyclobutanecarbonitrile in medicinal chemistry through computational studies. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, accelerating the drug discovery process. These studies have revealed promising interactions with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases, opening new avenues for therapeutic intervention.
In conclusion, 1-(4-Iodophenyl)cyclobutanecarbonitrile (CAS No. 1260770-24-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its structural features enable diverse chemical transformations, making it an indispensable tool in synthetic chemistry. As research continues to uncover new applications and functionalities, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.
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